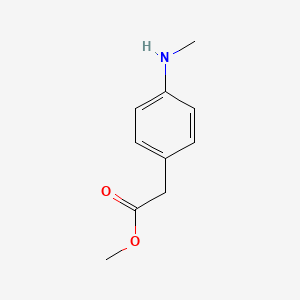

Methyl 2-(4-(methylamino)phenyl)acetate

Descripción general

Descripción

Methyl 2-(4-(methylamino)phenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid and contains a methylamino group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(4-(methylamino)phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-(methylamino)benzaldehyde with methyl acetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.

Another method involves the reduction of 4-(methylamino)phenylacetic acid using a reducing agent such as lithium aluminum hydride, followed by esterification with methanol. This method provides a high yield of the target compound under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and esterification are commonly employed techniques to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-(methylamino)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-(4-(methylamino)phenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-(methylamino)phenyl)acetate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Methyl 2-(4-(methylamino)phenyl)acetate can be compared with other similar compounds such as:

Phenylacetic acid: Lacks the ester and methylamino groups, resulting in different reactivity and applications.

Methyl 2-(4-aminophenyl)acetate: Contains an amino group instead of a methylamino group, leading to variations in chemical behavior and biological activity.

Methyl 2-(4-(dimethylamino)phenyl)acetate: Has a dimethylamino group, which affects its steric and electronic properties compared to the methylamino derivative.

Actividad Biológica

Methyl 2-(4-(methylamino)phenyl)acetate is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

- Chemical Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : [Not specified in the search results]

This compound is a derivative of phenylacetic acid, featuring a methylamino group that enhances its biological interactions. Its synthesis can be achieved through various methods, including the reaction of 4-(methylamino)benzaldehyde with methyl acetate or through the reduction of 4-(methylamino)phenylacetic acid followed by esterification.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting that the methylamino group plays a crucial role in enhancing this property. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The methylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Electrostatic Interactions : These interactions may enhance binding affinity to target proteins or enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Study :

- Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Study :

- Objective : Assess the impact on cytokine production in vitro.

- Findings : Treatment with this compound resulted in a marked reduction in TNF-alpha and IL-6 levels in cultured macrophages.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(4-aminophenyl)acetate | Structure | Moderate anti-inflammatory |

| Methyl 2-(4-dimethylaminophenyl)acetate | Structure | Enhanced antimicrobial |

| Phenylacetic acid | Structure | Limited biological activity |

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.

Propiedades

IUPAC Name |

methyl 2-[4-(methylamino)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9-5-3-8(4-6-9)7-10(12)13-2/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFJMWAGFSXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.